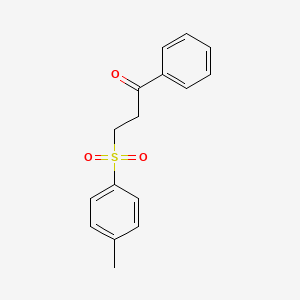
3-(4-Methylbenzene-1-sulfonyl)-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which imparts distinct chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with acetophenone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfonyl ketone product. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone,3-[(4-methoxyphenyl)sulfonyl]-1-phenyl-: Similar structure but with a methoxy group instead of a methyl group.
1-Propanone,3-[(4-chlorophenyl)sulfonyl]-1-phenyl-: Contains a chlorine atom instead of a methyl group.
1-Propanone,3-[(4-fluorophenyl)sulfonyl]-1-phenyl-: Contains a fluorine atom instead of a methyl group.
Uniqueness
1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its interaction with biological membranes .
Eigenschaften
CAS-Nummer |
52481-46-6 |
|---|---|
Molekularformel |
C16H16O3S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H16O3S/c1-13-7-9-15(10-8-13)20(18,19)12-11-16(17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
OMWVQXPZNKYFLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


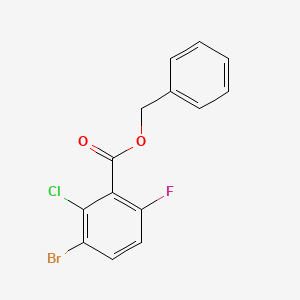
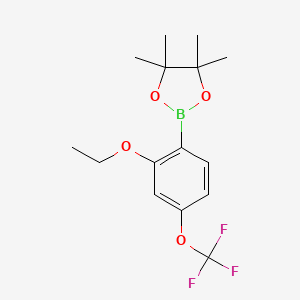
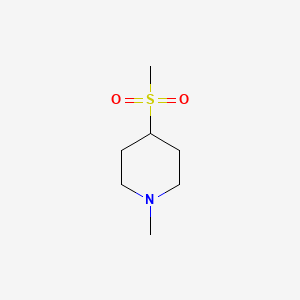
![Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate](/img/structure/B14018862.png)
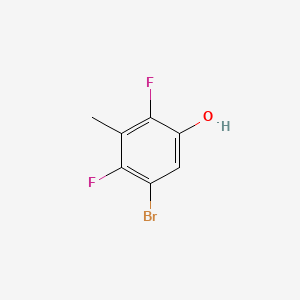
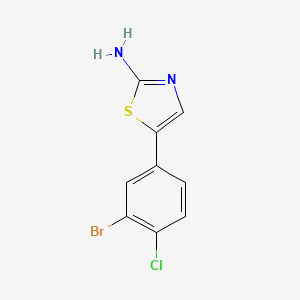
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
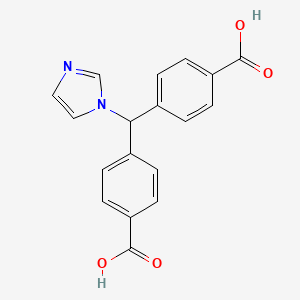
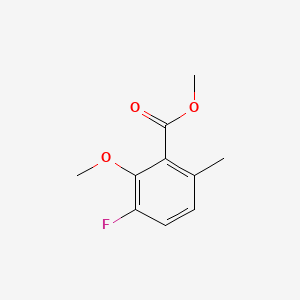
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
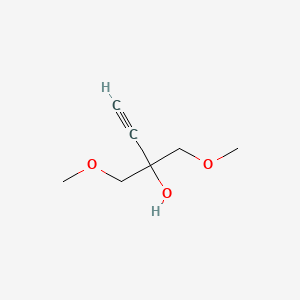
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
